molecular formula C12H13N3 B1366373 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine CAS No. 318237-73-9

2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine

Cat. No.: B1366373
CAS No.: 318237-73-9
M. Wt: 199.25 g/mol
InChI Key: QUNIZYMESYDMBI-UHFFFAOYSA-N
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Description

2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of 2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine to the active site of the enzyme, thereby modulating its activity.

Cellular Effects

The effects of 2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in the cell cycle, leading to changes in cell proliferation rates. Additionally, it impacts metabolic pathways by modulating the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, 2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its activity. Furthermore, 2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine can influence gene expression by interacting with transcription factors, thereby altering the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while 2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage.

Metabolic Pathways

2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. These interactions can lead to changes in metabolic flux and alterations in metabolite levels. The compound’s involvement in these pathways highlights its potential impact on overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, 2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of 2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine plays a crucial role in its activity. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context. For instance, its presence in the nucleus may influence gene expression, while its localization in the mitochondria could affect cellular metabolism.

Properties

IUPAC Name

2-methyl-3,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-8-14-11-6-7-13-10-5-3-2-4-9(10)12(11)15-8/h2-5,13H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNIZYMESYDMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CCNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462980
Record name 2-Methyl-3,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318237-73-9
Record name 2-Methyl-3,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine in pharmaceutical synthesis?

A1: this compound is a crucial building block in the multi-kilogram synthesis of conivaptan hydrochloride []. This compound represents a key intermediate that, when coupled with 4-[(biphenyl-2-ylcarbonyl)amino]benzoic acid, enables the efficient assembly of conivaptan hydrochloride []. The development of a scalable and efficient synthesis for this intermediate was crucial to improving the overall production of conivaptan hydrochloride.

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